Isothiazolo[5,4-b]pyridin-6-amine

Kinase Inhibition Regioisomer Selectivity Medicinal Chemistry

Isothiazolo[5,4-b]pyridin-6-amine is a regiospecific heteroaromatic building block with a primary amine at the 6-position, validated as the optimal entry point for generating focused kinase inhibitor libraries. Unlike generic regioisomer mixtures, this scaffold delivers nanomolar GAK affinity (Kd=8.3 nM) and >750-fold RIPK1 selectivity profiles that the 3-amino isomer cannot achieve. Procuring this exact amine ensures your medicinal chemistry campaign benchmarks against a proven active core, not an inactive isostere. It is the direct intermediate for candidates with demonstrated cross-species microsomal stability (t1/2>90 min) and in vivo survival benefit in murine SIRS models.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
Cat. No. B8255524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazolo[5,4-b]pyridin-6-amine
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=NS2)N
InChIInChI=1S/C6H5N3S/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H2,7,9)
InChIKeyRCTSZWUTEWIARE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isothiazolo[5,4-b]pyridin-6-amine: Gateway Scaffold for Kinase-Targeted Drug Discovery Programs


Isothiazolo[5,4-b]pyridin-6-amine is a bicyclic heteroaromatic building block characterized by a fused isothiazole-pyridine core with a primary amine handle at the 6-position . The broader isothiazolo[5,4-b]pyridine scaffold class has been validated as a key template for potent, selective kinase inhibitors, particularly against cyclin G-associated kinase (GAK) and receptor-interacting protein kinase 1 (RIPK1) [1][2]. This specific regioisomer is distinct from the more extensively studied isothiazolo[4,3-b]pyridine series, which has also shown high affinity for GAK but with different selectivity and antiviral profiles [1][3].

Why a Simple Isothiazolopyridine Scouting Compound Will Not Suffice for Isothiazolo[5,4-b]pyridin-6-amine Procurement


Procuring a generic 'isothiazolopyridine' analog for a drug discovery campaign is a high-risk strategy due to the profound impact of regioisomerism on target binding. A direct comparison of isothiazolo[5,4-b]pyridine and isothiazolo[4,3-b]pyridine scaffolds reveals distinct kinase inhibition signatures [1][2]. More critically, the location of the exocyclic amine is a key determinant of biological activity. Within the isothiazolo[5,4-b]pyridine series, a free amino group at the 3-position is not tolerated for GAK binding, while the 6-position provides a crucial vector for optimization, as evidenced by advanced leads for both GAK and RIPK1 [1]. Therefore, Isothiazolo[5,4-b]pyridin-6-amine is not an interchangeable reagent but a specific entry point into a unique chemical and biological space.

Head-to-Head Evidence: Quantified Differentiation of Isothiazolo[5,4-b]pyridin-6-amine from Its Closest Analogs


GAK Inhibition: [5,4-b] Scaffold Activity vs. Inactive [4,5-b] Regioisomer

The isothiazolo[5,4-b]pyridine core is a validated scaffold for potent GAK inhibition, while a closely related regioisomer is completely inactive. This fundamental observation underscores the critical nature of the ring fusion pattern. The isothiazolo[5,4-b]pyridine series yielded potent GAK ligands with Kd values in the low nanomolar range [1]. In stark contrast, a recent study on a systematic series of isothiazolo[4,5-b]pyridine derivatives reported that 'None of the newly synthesized isothiazolo[4,5-b]pyridines were active as GAK inhibitors' [2]. This demonstrates that GAK affinity is not a class-wide property but is exquisitely sensitive to the nitrogen and sulfur atom orientation.

Kinase Inhibition Regioisomer Selectivity Medicinal Chemistry

Optimization Potential: From 6-Amine Scaffold to a Low Nanomolar RIPK1 Inhibitor with In Vivo Efficacy

The 6-amino handle on the isothiazolo[5,4-b]pyridine core is a productive vector for elaborating highly potent and selective inhibitors. A hit-to-lead campaign optimized from this scaffold to compound 56, a potent RIPK1 inhibitor. This lead molecule achieved a binding affinity (Kd) of 13 nM for RIPK1 and inhibited necroptosis in human and mouse cells with an EC50 of 1–5 nM [1]. Remarkably, compound 56 showed over 750-fold selectivity over the closely related RIPK3 (Kd > 10,000 nM) [1]. The compound further demonstrated excellent cross-species liver microsomal stability (t1/2 > 90 min) and a favorable in vitro safety profile, ultimately blocking hypothermia and death in a mouse model of systemic inflammatory response syndrome (SIRS) [1].

Necroptosis In Vivo Pharmacology Lead Optimization

Critical Role of Amine Position: 6-Substitution vs. Intolerable 3-Substitution for GAK Binding

The differential activity between amine positional isomers on the same isothiazolo[5,4-b]pyridine core provides a clear rationale for choosing the 6-substituted scaffold. While derivatives of the 6-amine have been successfully optimized to potent GAK inhibitors, a published SAR study explicitly states that 'a free amino group at position 3 of the isothiazolo[5,4-b]pyridine scaffold is not tolerated for GAK binding' (referring to compound 5c, which showed 70% control activity at 10 μM) [1]. This failure at the 3-position is in sharp contrast to the successful elaboration of the core through its 6-position to achieve low nanomolar Kd values (e.g., 8.3 nM for compound 12g) [1].

Structure-Activity Relationship GAK Kinase Scaffold Decoration

Prioritized Application Scenarios for Isothiazolo[5,4-b]pyridin-6-amine Based on Validated Evidence


Kinase Targeted Library Synthesis for GAK and RIPK1

Isothiazolo[5,4-b]pyridin-6-amine is the optimal starting material for generating focused kinase inhibitor libraries. Its utility is confirmed by its role in producing both nanomolar GAK inhibitors (Kd = 8.3 nM) and highly selective, in vivo-active RIPK1 inhibitors [1][2]. The 6-amine is a chemically accessible handle that has produced leads with >750-fold selectivity for RIPK1 over RIPK3, a feature not demonstrated by the 3-amino isomer [2].

Positive Control for Scaffold-Hopping and Regioisomer Selectivity Studies

This compound is an essential comparator for medicinal chemistry studies exploring different isothiazolopyridine regioisomers. It represents a bioactive scaffold for GAK, in direct contrast to the isostructural but completely inactive isothiazolo[4,5-b]pyridine core [1]. Procuring this specific amine is necessary to benchmark new synthetic series against a proven, active core.

Process Chemistry and In Vivo Toxicology Starting Material

The derivative chemistry stemming from the 6-amine position has yielded compounds with excellent cross-species liver microsomal stability (t1/2 > 90 min) and a clean early safety profile in CYP and hERG assays [1]. For programs focused on inflammation (e.g., SIRS, sepsis), using Isothiazolo[5,4-b]pyridin-6-amine as a process chemistry intermediate provides a direct path to scaled-up candidates already demonstrating in vivo survival benefits in murine models [1].

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